7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications. Common reagents include alkyl halides, thiols, and strong bases.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the alkyl chains, potentially leading to hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring or the alkyl chains, depending on the leaving groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, thiols, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs.
Biology
Biologically, purine derivatives are often studied for their roles in cellular processes, including signal transduction and enzyme inhibition.
Medicine
In medicine, compounds like this one may be investigated for their potential as therapeutic agents, particularly in the treatment of diseases related to purine metabolism.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action for 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The sulfur-containing moiety may also play a role in binding interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substituents, which may impart distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
7-hexadecyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-31-23-24(30(4)26(33)29-25(23)32)28-27(31)34-21-19-22(2)3/h22H,5-21H2,1-4H3,(H,29,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYQPOONUCHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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